REACTION_CXSMILES
|
FC(F)(F)C(OC(=O)C(F)(F)F)=O.[N:14]([N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]1[C:22]([OH:24])=[O:23])=O>C1COCC1>[NH:14]1[N:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH:17]2[C:22](=[O:23])[O:24]1
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=O)N1C(CCCC1)C(=O)O
|
Name
|
|
Quantity
|
92 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5 h at 0° C. and for 2 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated under a reduced pressure
|
Type
|
WASH
|
Details
|
the column was eluted with n-hexane-AcOEt (1/1-0/1)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
N1OC(C2N1CCCC2)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 33% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |